Xestobergsterol A
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Overview
Description
Xestobergsterol A is a natural product that is isolated from the marine sponge species Xestospongia bergquistia. It is a type of sterol that has been found to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Inhibition of Histamine Release
Xestobergsterol A has been a subject of interest due to its potent inhibitory effect on histamine release. A significant breakthrough was the successful synthesis of Xestobergsterol A from dehydroepiandrosterone, which provided a foundational pathway for further pharmacological and biochemical studies. The synthesis process involved the introduction of a novel 15-oxygen functionality, side-chain construction via the orthoester Claisen rearrangement, and TBAF-promoted epimerization–aldol condensation (Nakamura et al., 2005). Furthermore, the first total synthesis of Xestobergsterol A and its active structural analogues provided valuable insights into its chemical properties and potential applications. These studies confirmed the strong inhibitory effect of Xestobergsterol A and its analogues on histamine release from rat mast cells, underlining its significance in anti-inflammatory and potential anti-allergic applications (Jung & Johnson, 2001).
Synthesis of Analogue Compounds
The synthesis of analogues like 3-epi-6,7-dideoxyxestobergsterol A from dehydroepiandrosterone has been another focal point in the research of Xestobergsterol A. This process involved multiple steps, including the treatment of corresponding epoxides with acetic acid and titanium tetraisopropoxide and the construction of a 23-oxo side chain through orthoester Claisen rearrangement. The synthesis of such analogues is crucial for understanding the structural-activity relationships and enhancing the therapeutic potential of Xestobergsterol A (Kaji et al., 2000).
properties
CAS RN |
141272-45-9 |
---|---|
Product Name |
Xestobergsterol A |
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2R,4S,5R,7R,8S,9R,13R,16R,18S,19R,20R)-5,16,19,20-tetrahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |
InChI |
InChI=1S/C27H44O5/c1-13(2)11-27(32)12-14(3)19-21(27)24(31)20-18-16(7-9-26(19,20)5)25(4)8-6-15(28)10-17(25)22(29)23(18)30/h13-23,28-30,32H,6-12H2,1-5H3/t14-,15-,16?,17-,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1 |
InChI Key |
NXIUUQKBFNWMSY-GUYYLKMKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C)(CC(C)C)O |
SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CCC(C5)O)C)O)O)C)(CC(C)C)O |
Canonical SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CCC(C5)O)C)O)O)C)(CC(C)C)O |
synonyms |
xestobergsterol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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